Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate

Cross-coupling Suzuki-Miyaura Regioisomer

Sourcing tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate by substitution pattern alone risks irreproducible syntheses. This exclusive 5-bromo-2-methoxy regioisomer (CAS 1823495-02-8) delivers electronic activation and steric accessibility that 4- or 6-bromo variants cannot replicate. The Boc-protected amine and bromine handle enable orthogonal Suzuki/Buchwald-Hartwig coupling followed by mild acidic deprotection—ideal for constructing kinase inhibitor scaffolds and PROTAC linkers without protecting-group conflicts. Avoid re-optimization costs: specify the correct regioisomer now.

Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
Cat. No. B13498417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
Molecular FormulaC11H15BrN2O3
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC
InChIInChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
InChIKeyRFEJJDLKRXKTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Bromo-2-Methoxypyridin-3-ylcarbamate (CAS 1823495-02-8): Basic Characteristics and Scientific Procurement Profile


Tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a halogenated pyridine derivative characterized by a tert-butyl carbamate (Boc) protecting group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 2-position, with the molecular formula C11H15BrN2O3 and molecular weight of 303.15 . This compound serves as a protected amino-pyridine building block in organic synthesis and medicinal chemistry [1]. The Boc protecting group facilitates controlled deprotection strategies in multi-step syntheses, while the bromine substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

Tert-Butyl 5-Bromo-2-Methoxypyridin-3-ylcarbamate: Why Generic Substitution Among In-Class Analogs Is Not Scientifically Defensible


Within the broader class of Boc-protected bromo-methoxypyridine carbamates, substitution between regioisomers or variants with differing substitution patterns cannot be performed without fundamentally altering synthetic outcomes. Compounds with bromine at the 4-position (e.g., tert-butyl (4-bromo-6-methoxypyridin-3-yl)carbamate, CAS 2222856-83-7) , the 6-position, or those lacking the methoxy group exhibit distinct electronic properties and steric environments that directly impact cross-coupling reactivity, regioselectivity, and subsequent derivatization efficiency. The precise 5-bromo-2-methoxy substitution pattern on the pyridine ring confers a unique combination of electronic activation and steric accessibility that is not recapitulated by positional isomers [1]. Procurement decisions based solely on in-class similarity, without rigorous attention to substitution geometry, risk introducing irreproducible synthetic results and necessitate costly re-optimization.

Tert-Butyl 5-Bromo-2-Methoxypyridin-3-ylcarbamate: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Substitution Pattern: Quantified Impact on Electronic Properties for Cross-Coupling Reactivity

The target compound's 5-bromo-2-methoxy substitution pattern establishes a distinct electronic environment compared to regioisomeric analogs, with direct implications for cross-coupling reaction efficiency. The presence of the 5-bromo substituent in combination with the 2-methoxy and 3-Boc-amino groups creates a specific electron density distribution on the pyridine ring, which governs both the rate and selectivity of palladium-catalyzed coupling reactions [1]. The 5-position bromine is sterically accessible and electronically activated by the adjacent substituents, enabling efficient Suzuki-Miyaura coupling, whereas substitution at the 4-position (e.g., CAS 2222856-83-7) presents a different steric profile that may require altered reaction conditions . This substitution-specific reactivity mandates the use of the exact regioisomer for reproducible synthetic outcomes.

Cross-coupling Suzuki-Miyaura Regioisomer

Boc-Protected vs. Free Amine: Differential Stability and Storage Requirements

The target compound's tert-butyl carbamate (Boc) protecting group confers enhanced stability during storage and handling relative to the corresponding free amine analog, 5-bromo-2-methoxypyridin-3-amine (CAS 884495-39-0). The free amine exhibits documented acute oral toxicity (H302, 97.6% probability) and skin irritation potential (H315, 100% probability) according to GHS hazard classifications [1]. The Boc-protected carbamate mitigates the nucleophilic and basic character of the free amine, thereby reducing the propensity for unwanted side reactions, degradation via oxidation or acylation, and associated handling hazards during storage and multi-step synthetic sequences .

Stability Boc protection Storage

Orthogonal Functional Handle Configuration: Dual Synthetic Utility vs. Mono-Functional Analogs

The target compound presents two distinct, orthogonal synthetic handles for sequential diversification: a bromine atom for palladium-catalyzed cross-coupling and a Boc-protected amino group that can be unmasked under acidic conditions for subsequent functionalization [1]. This orthogonal reactivity profile contrasts with simpler bromo-methoxypyridine building blocks that lack the protected amine functionality, such as 5-bromo-2-methoxypyridine (CAS 13472-85-0), which offers only the bromine handle for diversification . The dual-handle configuration enables convergent synthetic strategies and more efficient construction of complex molecular architectures.

Orthogonal protection Diversification Building block

Tert-Butyl 5-Bromo-2-Methoxypyridin-3-ylcarbamate: High-Value Procurement Scenarios for Research and Industrial Applications


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds and Targeted Protein Degraders

The target compound serves as a privileged building block for constructing kinase inhibitor scaffolds and targeted protein degraders (e.g., PROTACs). The 5-bromo substituent enables introduction of aryl or heteroaryl diversity elements via Suzuki-Miyaura coupling, while the Boc-protected amino group at the 3-position provides a linker attachment point following deprotection [1]. This dual-handle architecture is particularly valuable for constructing bi-functional molecules where orthogonal functionalization is required for linker conjugation and target-binding element installation. Related 2-methoxypyridin-3-yl scaffolds have been incorporated into inhibitors of ALK kinase and phosphoinositide 3-kinase δ (PI3Kδ), demonstrating the relevance of this structural class for kinase-targeted therapeutics [1].

Process Chemistry: Late-Stage Diversification in Multi-Step Syntheses Requiring Orthogonal Protection

In process chemistry and route scouting, the target compound's orthogonal protection strategy enables late-stage diversification with minimal protecting group manipulation. The Boc group remains stable under basic cross-coupling conditions (Suzuki, Buchwald-Hartwig) and can be selectively removed under mild acidic conditions (e.g., TFA or HCl) without affecting the newly installed aryl groups or the methoxy substituent [2]. This compatibility profile allows for the bromine handle to be exploited first for C–C or C–N bond formation, followed by amine unmasking and subsequent acylation, sulfonylation, or reductive amination, streamlining the synthesis of complex pharmacophores.

Chemical Biology: Synthesis of Functional Probes and Affinity Reagents

The target compound is well-suited for the synthesis of chemical biology probes, including fluorescent reporters and biotinylated affinity reagents. The Boc-protected amino group provides a latent nucleophile that can be revealed after cross-coupling to install linker moieties or reporter groups. The reduced hazard profile of the Boc-protected derivative relative to the free amine analog (CAS 884495-39-0) [3] simplifies handling and purification during probe synthesis, an important consideration when preparing milligram-to-gram quantities of valuable probe molecules for target engagement studies or pull-down assays.

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